3-(cyclopropylmethoxy)benzoic Acid

概要

説明

3-(cyclopropylmethoxy)benzoic Acid is an organic compound with the CAS Number: 1047680-61-4 . It has a molecular weight of 192.21 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

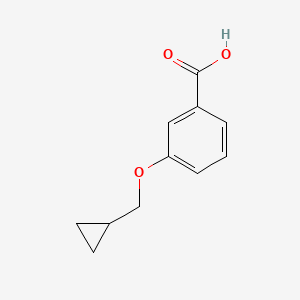

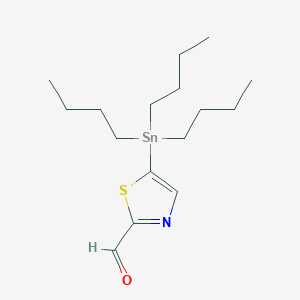

The molecular structure of this compound consists of a benzene ring attached to a carboxyl group and a cyclopropylmethoxy group . The InChI code for this compound is 1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a molecular weight of 192.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用

Synthesis and Biological Activities

3-Hydroxy benzoic acid, closely related to 3-(cyclopropylmethoxy)benzoic acid, is notable for its synthesis and various biological properties. Research has highlighted its antimicrobial, antialgal, antimutagenic, antiestrogenic, hypoglycemic, anti-inflammatory, and antioxidant properties. It is also used as a preservative in drugs, cosmetics, food, and beverages. Some derivatives have direct action on Hbs molecules and are used in the management of sickle cell disease. This acid also finds applications in perfumery industries. Novel derivatives synthesized have shown potential antibacterial activity, making them candidates for developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Photophysical Properties

The influence of substituents on the photophysical properties of 4-benzyloxy benzoic acid derivatives, related to this compound, has been studied. Electron-releasing substituents increase the electron density of the ligand, improving the photoluminescence of the Tb(3+) complexes. In contrast, electron-withdrawing groups decrease the overall sensitization efficiency of Tb(3+)-centered luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Stability and Reactivity of Derivatives

A study focused on the stability and reactivity of cyclopolic acid compounds and their derivatives, closely related to this compound, using semi-empirical methods. This research is crucial for understanding the behavior of these compounds in various applications, including pharmaceuticals (Arsyad, Majid, Setiawan, & Natsir, 2021).

Use in Hypervalent Iodine Chemistry

3-(Dichloroiodo)benzoic acid is employed as a recyclable hypervalent iodine reagent for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. The reduced forms of these reagents can be easily separated from the reaction mixture and reused, showcasing a sustainable approach in organic synthesis (Yusubov, Drygunova, & Zhdankin, 2004).

Development of PDE4 Inhibitors

Novel ester derivatives of this compound have been synthesized and evaluated for inhibitory activity towards cAMP-specific phosphodiesterase-4 (PDE4), showing promise for the inhaled treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease. This research represents a significant step in developing new anti-inflammatory drugs for respiratory diseases (Armani et al., 2014).

Crystallography and Magnetism

Studies in crystallography and magnetism of benzoic acid derivatives, such as 3-(N-tert-butyl-N-aminoxyl)benzoic acid, provide insights into their molecular structure and magnetic properties. This research is crucial for applications in material science and magnetic resonance imaging (Baskett & Lahti, 2005).

Meta-C–H Functionalizations

Research on meta-C–H functionalization of benzoic acid derivatives using a nitrile-based sulfonamide template has opened new avenues in organic synthesis. This protocol allows for meta-selective olefination of benzoic acid derivatives, useful in the synthesis of drug molecules and natural products (Li, Cai, Ji, Yang, & Li, 2016).

Vibrational Analysis and Chemical Reactivity

The vibrational analysis and chemical reactivity descriptors of benzoic acid derivatives, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been investigated using DFT studies. These studies provide valuable information on the reactivity, stability, and non-linear optical properties of these compounds (Yadav, Khare, Yadav, Maurya, Singh, & Kumar, 2022).

Biosynthesis of Natural Products

Benzoic acid derivatives are precursors for a large group of natural products, including ansamycins and mitomycins. Understanding their biosynthesis from a molecular genetics and biochemical perspective is crucial for developing new pharmaceuticals and understanding natural product chemistry (Kang, Shen, & Bai, 2012).

作用機序

Target of Action

The primary target of 3-(cyclopropylmethoxy)benzoic Acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with TGF-β1, inhibiting its function . Specifically, it reduces the phosphorylation levels of Smad2/3 proteins, which are key components in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby disrupting the downstream signaling of TGF-β1 .

Biochemical Pathways

The TGF-β1/Smad pathway is the primary biochemical pathway affected by this compound . Normally, TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This complex moves to the nucleus and regulates the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . By inhibiting this process, this compound prevents the excessive deposition of extracellular matrix components, a key factor in fibrosis .

Result of Action

The inhibition of TGF-β1 by this compound results in several molecular and cellular effects. It reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . These changes lead to the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

特性

IUPAC Name |

3-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMIJKYUMSWZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1047680-61-4 | |

| Record name | 3-(cyclopropylmethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)

![(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077345.png)

![5-Aminospiro[1,3-benzodioxole-2,1'-cyclopentane] hydrochloride](/img/structure/B3077357.png)

![1-[Chloro(difluoro)methoxy]-3-nitro-benzene](/img/structure/B3077377.png)